![molecular formula C17H20BrNO4 B4954225 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B4954225.png)
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline
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Overview
Description
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline is an organic compound characterized by its unique structure, which includes a bromine atom and multiple methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline typically involves the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 3,4-dimethoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and bromine atom play crucial roles in its binding affinity and activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,4-dimethoxyphenyl)-2-fluorobenzamide
- 4-bromo-2,5-dimethoxyphenethylamine (25B-NBOMe)
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
Uniqueness
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and a bromine atom allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-20-14-6-5-12(8-17(14)23-4)19-10-11-7-13(18)16(22-3)9-15(11)21-2/h5-9,19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQRUKQXLAYHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC(=C(C=C2OC)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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